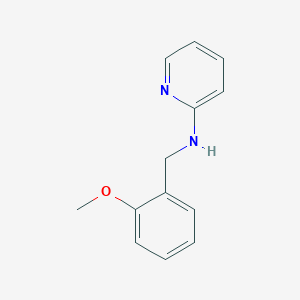

N-(2-Methoxybenzyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-12-7-3-2-6-11(12)10-15-13-8-4-5-9-14-13/h2-9H,10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOSYQVWITXDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654403 | |

| Record name | N-[(2-Methoxyphenyl)methyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856855-87-3 | |

| Record name | N-[(2-Methoxyphenyl)methyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Structural Elaboration of the Amine Linker

The secondary amine linker in N-(2-Methoxybenzyl)pyridin-2-amine represents a key site for structural modification, allowing for the introduction of a diverse array of substituents. These modifications can significantly influence the compound's physicochemical properties and biological activity in various contexts. The primary strategies for elaborating this amine linker involve N-alkylation and N-acylation, which lead to the formation of tertiary amines and amides, respectively.

The conversion of the secondary amine in N-(arylmethyl)pyridin-2-amine derivatives to a tertiary amine is a common strategy for structural elaboration. This transformation is typically achieved through reaction with an alkylating agent, such as an alkyl halide or by reductive amination.

A significant challenge in the N-alkylation of secondary amines is the potential for over-alkylation to form quaternary ammonium (B1175870) salts, as the resulting tertiary amine can often be more nucleophilic than the starting secondary amine. chemrxiv.org Careful control of reaction conditions, including stoichiometry, temperature, and the choice of base, is therefore crucial for achieving selective mono-alkylation.

One effective method for the N-alkylation of aminopyridines is the use of alcohols as alkylating agents in the presence of a suitable catalyst. For instance, ruthenium(II)-NHC complexes have been shown to catalyze the N-alkylation of 2-aminopyridine (B139424) with various arylmethyl alcohols with high selectivity. researchgate.net While specific data for this compound is not extensively documented in the reviewed literature, the reaction of 2-aminopyridine with 4-methoxybenzyl alcohol serves as a pertinent model for this transformation. The reaction proceeds with high conversion and selectivity, demonstrating the feasibility of this approach for introducing benzyl (B1604629) groups onto the amino pyridine (B92270) scaffold.

Another relevant example involves the benzylation of 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) with 2,4-dimethylbenzyl bromide. This reaction, carried out in the presence of potassium carbonate in DMF, afforded the corresponding tertiary amine in a 39% yield, highlighting that even with more complex heterocyclic systems, N-alkylation of the exocyclic amino group is a viable synthetic route. mdpi.com

Furthermore, cobalt(II) complexes have been employed as catalysts for the N-alkylation of various amines with both primary and secondary alcohols, offering a broad-scope methodology that can yield N-alkylated products in up to 98% yield. rsc.orgrsc.org These methods provide a versatile toolkit for the introduction of a wide range of alkyl groups onto the amine linker of this compound.

A more advanced strategy for the controlled synthesis of secondary and by extension, tertiary amines, involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates. This method allows for a one-pot N-arylation followed by N-alkylation and in situ depyridylation, providing a novel disconnection for the construction of structurally diverse amines. chemrxiv.org

N-acylation provides an alternative route to the elaboration of the amine linker, resulting in the formation of stable amide derivatives. This transformation can be readily achieved by treating the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct.

The synthesis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives showcases a relevant transformation where a benzylamine (B48309) is converted into a urea (B33335). nih.gov This reaction demonstrates that the amine linker can be functionalized to incorporate urea moieties, which are important pharmacophores in medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which provides the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of N-(2-Methoxybenzyl)pyridin-2-amine. The chemical formula for this compound is C₁₃H₁₄N₂O. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated with high precision. HRMS analysis would be expected to yield a mass value that corresponds to the calculated theoretical value for C₁₃H₁₅N₂O⁺, thereby confirming the elemental formula. acs.org

Table 3: Theoretical HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

|---|

Both Electron Ionization (EI) and Collision-Induced Dissociation (CID) are techniques used to fragment molecules in the mass spectrometer to gain structural information. nih.govnih.gov While EI typically involves high energy leading to extensive fragmentation, CID is a lower-energy process that often results in more controlled fragmentation patterns. researchgate.net

The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation event would be the cleavage of the benzylic C-N bond, which is a relatively weak point in the molecule. This would lead to two main fragment ions:

The 2-methoxybenzyl cation: [C₈H₉O]⁺ with a mass-to-charge ratio (m/z) of 121. This ion is stabilized by resonance.

The pyridin-2-amine radical cation: [C₅H₅N₂]⁺ with an m/z of 93.

Further fragmentation of the 2-methoxybenzyl cation could involve the loss of a methyl radical (•CH₃) to form a hydroxytropylium-like ion, or the loss of formaldehyde (B43269) (CH₂O) to yield a C₇H₇⁺ ion (tropylium ion) at m/z 91. The fragmentation of the aminopyridine portion is also possible, though typically the cleavage of the benzylic bond is the most dominant pathway. These fragmentation patterns provide a "fingerprint" that helps to confirm the molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

In a hypothetical analysis, IR spectroscopy would be used to identify the functional groups present in this compound. Key absorptions would be expected for:

N-H Stretching: As a secondary amine, a single, sharp to medium absorption band would be anticipated in the region of 3300-3500 cm⁻¹. openstax.orglibretexts.org

C-N Stretching: These vibrations for aromatic amines typically appear in the 1200-1350 cm⁻¹ range. libretexts.org

C-O Stretching: The methoxy (B1213986) group (O-CH₃) would show a characteristic C-O stretch.

Aromatic C=C and C=N Stretching: Multiple bands would be present in the 1400-1600 cm⁻¹ region, characteristic of the pyridine (B92270) and benzene (B151609) rings.

C-H Stretching: Absorptions for aromatic and aliphatic (CH₂ and CH₃) C-H bonds would also be present.

UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule. The conjugated π-systems of the pyridine and methoxy-substituted benzene rings would be expected to produce distinct absorption bands, likely in the UV region.

X-ray Diffraction Analysis for Solid-State Structural Insights

This technique provides definitive information about the three-dimensional structure of a compound in its solid state.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π-π Stacking)

Following the determination of the crystal structure, the intermolecular forces governing the crystal packing could be analyzed. For this compound, one would anticipate:

Hydrogen Bonding: The secondary amine (N-H) group could act as a hydrogen bond donor, likely forming hydrogen bonds with the nitrogen atom of the pyridine ring of a neighboring molecule (N-H···N).

π-π Stacking: The aromatic pyridine and benzene rings could engage in π-π stacking interactions, which are common in the crystal packing of such compounds. nih.gov

Without specific experimental results from single-crystal X-ray diffraction studies on this compound, any discussion of its crystal packing and intermolecular interactions remains speculative.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties with a good balance of accuracy and computational cost.

Through DFT calculations, the three-dimensional arrangement of atoms in N-(2-Methoxybenzyl)pyridin-2-amine that corresponds to the lowest energy state, known as the optimized geometry, can be determined. These calculations provide precise bond lengths, bond angles, and dihedral angles, defining the molecule's shape. The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated, offering insights into its bonding and charge distribution. For similar molecules, DFT calculations at levels like B3LYP/6-311++G(d,p) have been effectively used to obtain optimized geometries. nih.govd-nb.info

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyridine-Amine Linkage (Hypothetical Data for Illustrative Purposes)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-N (Pyridine-Amine) | 1.38 | C-N-C (Amine) | 125.0 |

| N-H (Amine) | 1.01 | H-N-C (Amine) | 118.0 |

| C-C (Pyridine Ring) | 1.39 | C-C-N (Pyridine Ring) | 123.0 |

| C-H (Pyridine Ring) | 1.08 | H-C-C (Pyridine Ring) | 120.0 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound, as specific literature is unavailable.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Ionization Potential | 5.8 |

| Electron Affinity | 1.2 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In a molecule like this compound, the nitrogen atoms and the oxygen atom of the methoxy (B1213986) group are expected to be regions of negative electrostatic potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a method for calculating the distribution of the electron density among the atoms in a molecule, resulting in natural atomic charges. This analysis offers a more chemically intuitive picture of charge distribution compared to other methods. The NAC values can help in understanding the electrostatic interactions and the nature of the chemical bonds within the molecule. researchgate.net

Conformational Analysis and Tautomerism Studies

This compound possesses rotational freedom around several single bonds, leading to various possible conformations. Conformational analysis, typically performed using computational methods, aims to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.

Furthermore, the potential for tautomerism, particularly amine-imine tautomerism, can be investigated. Theoretical calculations can determine the relative energies of the different tautomers, indicating which form is likely to be predominant under given conditions.

Coordination Chemistry and Metal Complexation

N-(2-Methoxybenzyl)pyridin-2-amine and its Analogs as Ligand Systems

This compound acts as a versatile ligand, capable of coordinating to metal ions in various ways. Its structure, featuring a pyridine (B92270) ring, an amine nitrogen, and a methoxybenzyl group, provides multiple potential donor sites. The pyridine nitrogen and the secondary amine nitrogen can chelate to a metal center, forming a stable ring structure. The methoxy (B1213986) group's oxygen atom can also participate in coordination, leading to different coordination modes.

Analogs of this compound have been synthesized to tune the electronic and steric properties of the ligand. These modifications can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. For instance, substituting the pyridine or benzyl (B1604629) ring can alter the ligand's electron-donating ability and steric bulk. kzoo.edu The flexibility of these ligand systems allows for the synthesis of discrete mononuclear or polynuclear complexes, as well as coordination polymers. rsc.org

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its analogs typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govijrrjournal.comnih.gov The resulting complexes are often characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

Interactive Table: Spectroscopic Data for Metal Complexes

| Metal Ion | Complex Formula | Spectroscopic Techniques | Key Findings | Reference(s) |

| Cu(II) | [Cu(L)Cl(H₂O)] | IR, UV-Vis | Distorted trigonal bipyramidal geometry; ligand acts as a tridentate NNO donor. | nih.gov |

| Mn(II) | [Mn(L)Cl₂(H₂O)] | IR, UV-Vis | Octahedral geometry; ligand acts as a tridentate chelator. | mdpi.com |

| Zn(II) | [Zn(L)₂] | IR, UV-Vis | Octahedral geometry; ligand acts as a tridentate chelator. | mdpi.com |

| Ag(I) | [Ag(L)₂(NO₃)] | IR, NMR, UV-Vis | Polynuclear complex with chelating ligand. | researchgate.net |

| Fe(III) | [Fe(L)(acac)] | IR, UV-Vis, Mössbauer | High/low spin state with tetrahedral or octahedral geometry. | researchgate.netgre.ac.uk |

Note: 'L' represents a Schiff base ligand derived from or analogous to this compound. 'acac' is acetylacetonate.

Coordination with Transition Metal Ions (e.g., Cu(I), Cu(II), Mn(II), Zn(II))

Copper(I) and Copper(II): Copper complexes of ligands analogous to this compound have been extensively studied. ijrrjournal.comyoutube.com Copper(II) complexes with related Schiff base ligands have been synthesized and characterized, often exhibiting distorted geometries such as trigonal bipyramidal or square pyramidal. nih.govresearchgate.net For example, a mononuclear copper(II) complex with a tridentate NNO functionalized ligand was found to be air-stable and paramagnetic, with a distorted trigonal bipyramidal geometry. nih.gov Infrared spectroscopy confirmed the coordination of the metal ion through the phenolic oxygen, imino-nitrogen, and pyridine nitrogen. nih.gov Dinuclear copper(II) complexes have also been reported, featuring bridging groups like methoxo or hydroxo, and exhibiting antiferromagnetic interactions. ut.ac.ir

Manganese(II): Manganese(II) complexes with related Schiff base ligands have been synthesized and characterized. kzoo.eduresearchgate.net In one instance, a Mn(II) complex with a Schiff base derived from 2-aminopyrazine (B29847) and salicylaldehyde (B1680747) was found to have an octahedral geometry, with the ligand acting as a tridentate chelator. mdpi.com The synthesis of Mn(II) complexes with non-steroidal anti-inflammatory drugs and nitrogen donor co-ligands has also been explored. mdpi.com

Zinc(II): Zinc(II) complexes with similar Schiff base ligands have been prepared and structurally characterized. mdpi.comvnu.edu.vn A Zn(II) complex with a Schiff base derived from 2-aminopyrazine and salicylaldehyde showed an octahedral geometry where the ligand behaved as a tridentate chelator. mdpi.com The synthesis of zinc(II) complexes with theophylline (B1681296) has also been reported. sciopen.com

Coordination with Other Metal Ions (e.g., Ag(I), Au(I), Fe(III))

Silver(I): Silver(I) complexes with pyridine-containing ligands have been synthesized and characterized. researchgate.netijcr.info For example, a polynuclear silver(I) complex with 2,2'-biquinoline (B90511) was synthesized and its structure was elucidated using spectroscopic techniques, revealing that the ligand acts as a chelate. researchgate.net Trinuclear silver(I) N-heterocyclic carbene clusters have also been synthesized and characterized. espublisher.com

Gold(I): While specific examples with this compound are less common, gold(I) complexes with related nitrogen-containing heterocyclic ligands have been studied. researchgate.net

Iron(III): Iron(III) complexes of N'-(thioaroyl)pyridine-2-carbohydrazides, which are structurally related to this compound, have been prepared and characterized. researchgate.netgre.ac.uk These complexes can exhibit either high or low spin states and adopt tetrahedral or octahedral geometries. researchgate.netgre.ac.uk Mössbauer spectroscopy has been a key technique in characterizing the coordination environment of the iron ions in these complexes. rsc.org

Investigation of Coordination Modes, Geometries, and Bonding Characteristics

The coordination behavior of this compound and its analogs is diverse. The ligand can act as a bidentate or tridentate chelator. In many copper(II) complexes, analogous ligands coordinate in a tridentate fashion, utilizing the pyridine nitrogen, the imine or amine nitrogen, and an oxygen atom from a substituent. nih.govmdpi.com This often leads to five-coordinate geometries such as square pyramidal or trigonal bipyramidal. nih.govresearchgate.net

In other cases, such as with some zinc(II) and cobalt(III) complexes, related ligands act as tridentate (N, S, N) chelators, resulting in octahedral geometries. vnu.edu.vn The flexibility of the ligand backbone allows for the formation of both mononuclear and polynuclear structures, including dimers and 1D coordination polymers. rsc.org

Infrared spectroscopy is a crucial tool for determining the coordination mode. Shifts in the vibrational frequencies of the C=N (imine) and C-O (ether) bonds upon complexation provide evidence for the involvement of these groups in bonding to the metal ion. nih.govmdpi.com The appearance of new bands in the far-infrared region can be attributed to the formation of metal-nitrogen and metal-oxygen bonds. nih.govmdpi.comresearchgate.net X-ray crystallography provides definitive structural information, confirming the coordination geometry and bond lengths. mdpi.comnih.govrsc.org

Applications of Metal Complexes

The metal complexes of this compound and its analogs have shown potential in various applications, most notably in catalysis.

Catalytic Applications in Organic Transformations

Copper(II) complexes with multidentate ligands, including those with pyridine and amine functionalities, have been investigated as catalysts for the direct hydroxylation of benzene (B151609) to phenol. rsc.org The catalytic efficiency of these complexes has been correlated with their reduction potentials. rsc.org Manganese-based complexes with bidentate ligands have been developed for the reduction of carbonyl derivatives. researchgate.net The catalytic activity is influenced by the nature of the ligand and the metal center.

Supramolecular Assembly and Crystal Engineering through Coordination Bonds

The principles of supramolecular chemistry and crystal engineering often utilize ligands containing multiple coordination sites to construct intricate, higher-order structures through bonding with metal ions. Typically, pyridine and amine functional groups are excellent donors for forming coordination bonds with transition metals. The structure of this compound, featuring a pyridyl nitrogen, an amino nitrogen, and a methoxy oxygen, suggests its potential as a chelating ligand.

In related systems, similar bidentate or tridentate ligands are known to form discrete polynuclear complexes or extended coordination polymers. The specific geometry of the ligand, including the flexibility of the benzyl group and the position of the methoxy substituent, would be expected to play a crucial role in directing the assembly of such supramolecular architectures. The methoxy group, for instance, could potentially participate in coordination or influence the crystal packing through weaker interactions. However, without experimental data from crystallographic studies on metal complexes of this compound, any discussion of its role in supramolecular assembly remains speculative.

Development of Metal-Based Fluorescent Probes

Metal-based fluorescent probes are a significant area of research, with applications in chemical sensing and bio-imaging. The fundamental mechanism often involves the modulation of a fluorophore's emission upon coordination with a metal ion. Ligands incorporating a fluorophore and a metal-binding unit are central to the design of these probes.

The this compound scaffold contains aromatic rings that could potentially exhibit fluorescence. The coordination of a metal ion to the pyridine and amine nitrogens could influence the electronic properties of the aromatic system, leading to a change in its fluorescent behavior, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching. The selectivity and sensitivity of such a probe would be highly dependent on the nature of the metal ion and the binding affinity of the ligand.

Numerous studies have demonstrated the utility of various pyridine-amine ligands in the development of fluorescent sensors for a range of metal ions, including zinc(II), copper(II), and others. These sensors often rely on the specific coordination geometry and electronic effects induced by the metal-ligand interaction. While the structural motifs present in this compound are promising for such applications, there is currently no published research detailing the synthesis, characterization, and fluorescent sensing properties of its metal complexes.

Advanced Applications in Chemical Research

Development of Fluorescent Chemosensors and Probes

The inherent fluorescent properties of the aminopyridine scaffold, coupled with the potential for modification, make N-(2-Methoxybenzyl)pyridin-2-amine and its derivatives excellent candidates for the development of fluorescent chemosensors. mdpi.com These sensors are designed to detect specific analytes, such as metal ions and biothiols, through changes in their fluorescence signals.

Design Principles for this compound-Based Fluorescent Probes

The design of fluorescent probes based on the this compound scaffold often involves the strategic incorporation of specific functional groups to facilitate selective analyte binding and to modulate the fluorescence output. Unsubstituted pyridin-2-amine itself exhibits a high quantum yield, making it a promising starting point for probe development. mdpi.com

Key design principles include:

Chelating Moieties: The introduction of chelating groups, such as di-(2-picolyl)amine (DPA), enables the specific binding of metal ions. mdpi.com This binding event can lead to a "turn-on" or "turn-off" fluorescence response.

Fluorophore Integration: The pyridine-based structure can be coupled with other fluorophores, like nitrobenzoxadiazole (NBD), to create probes with desirable photophysical properties. nih.govnih.gov The small size and environmental sensitivity of the NBD moiety are particularly advantageous. nih.gov

Push-Pull Systems: Creating a "push-pull" electronic system within the molecule by incorporating electron-donating and electron-withdrawing groups can shift the emission wavelength towards the near-infrared (NIR) region, which is beneficial for biological imaging. mdpi.com

Bioorthogonal Functionality: The incorporation of bioorthogonal groups, such as azides, allows for "click-and-probe" applications, enabling the labeling and visualization of biomolecules like proteins. mdpi.com

Sensing Mechanisms for Specific Analytes (e.g., Metal Ions, Biothiols)

The sensing mechanism of these probes is typically based on processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT).

Metal Ion Sensing: Pyridine-based chemosensors can selectively detect metal ions like Pb²⁺ and Cu²⁺. nih.govrsc.org For instance, a pyridine-based imine-linked chemosensor has demonstrated high selectivity for Pb²⁺ in a mixed solvent system. nih.gov The binding of the metal ion to the chelating unit of the probe alters the electronic structure of the fluorophore, resulting in a measurable change in fluorescence intensity or wavelength. mdpi.com For example, the binding of Zn²⁺ to a DPA-containing styrylflavylium probe induces a significant CHEF effect, leading to a 2.7-fold increase in fluorescence. mdpi.com In some cases, the interaction with a metal ion can lead to fluorescence quenching. researchgate.net

Biothiol Sensing: Derivatives of this compound can be engineered to detect biothiols, which are important in various physiological processes. The reactivity of fluorophores like NBD towards biothiols can be harnessed to create probes that exhibit a colorimetric and fluorescent response upon interaction with these analytes. nih.gov

Role as a Privileged Scaffold in Medicinal Chemistry Research

The this compound framework serves as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular structure that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of new therapeutic agents.

Exploration of Structure-Activity Relationships (SAR) for Biological Targets (in vitro studies)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have revealed key structural features that influence their potency and selectivity.

For example, in the development of ALK2 inhibitors based on a 2-aminopyridine (B139424) core, modifications at various positions of the pyridine (B92270) ring have been shown to significantly impact potency and selectivity. acs.org The introduction of a 2-methylpyridine (B31789) derivative led to a potent and relatively selective inhibitor of ALK2. acs.org Similarly, for N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, medicinal chemistry optimization resulted in compounds with nanomolar inhibitory potency. nih.gov

Design and Synthesis of Ligands for Enzymes and Receptors (e.g., Cholinesterases, Phosphodiesterase 2)

The versatility of the this compound scaffold has been exploited in the design and synthesis of ligands for a variety of enzymes and receptors implicated in disease.

Cholinesterase Inhibitors: Derivatives of this scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease. nih.govnih.govmdpi.com Novel N-benzyl pyridine-2-one derivatives have shown potential in ameliorating cognitive deficits by inhibiting AChE activity. nih.gov The N-functionalization of related amiridine compounds has been shown to determine their multitarget anti-Alzheimer's activity profile. mdpi.com

Receptor Ligands: The N-(2-methoxybenzyl) substitution has been shown to increase the binding affinity of phenethylamine (B48288) derivatives for several serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂A receptor. nih.govmdpi.com This modification enhances their potency as 5-HT₂A receptor agonists. nih.gov

Investigation of In Vitro Antiproliferative Activities against Cancer Cell Lines

A significant area of research has focused on the antiproliferative properties of this compound derivatives against various cancer cell lines. These in vitro studies have demonstrated the potential of this scaffold in the development of novel anticancer agents.

Compounds based on this framework have been evaluated against a range of human cancer cell lines, including:

Lung Cancer (A549): nih.govnih.gov

Breast Cancer (MCF-7, MDA-MB-231): nih.govmdpi.commdpi.com

Colon Cancer (HCT116): nih.govnih.govmdpi.com

Prostate Cancer (PC-3): nih.govnih.gov

Ovarian Cancer (A2780): researchgate.netnih.gov

SAR studies have provided insights into the structural requirements for potent antiproliferative activity. For instance, the introduction of specific substituents on the phenyl rings of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which share a related structural motif, was found to be important for maximizing efficacy. mdpi.com Similarly, for a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the presence of an electron-withdrawing group on the benzene (B151609) ring resulted in increased antiproliferative activity. nih.gov

Table of Antiproliferative Activity Data:

| Compound/Derivative Series | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives (e.g., 9b, 9d with trifluoromethyl group) | A549, MCF-7, HCT116, PC-3 | Significantly higher than methoxy (B1213986) and trifluoromethoxy analogues | nih.gov |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridine derivatives (e.g., 7h, 7i) | HCT116, MDA-MB-231 | 25–50 nM | mdpi.com |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., 8a) | Prostate Cancer (PC-3) | 7.98 μM | nih.gov |

| 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analog (5f) | Colon Cancer (WiDr) | Selectivity for resistant cell line, G2/M phase arrest | nih.gov |

Investigation of In Vitro Antibacterial and Antifungal Activities

While research into the antimicrobial properties of pyridine derivatives is extensive, specific data on the in vitro antibacterial and antifungal activities of this compound remains limited in publicly available scientific literature. However, the broader family of pyridine-containing compounds has demonstrated significant potential in combating microbial growth.

Numerous studies have highlighted the antimicrobial efficacy of various substituted pyridine derivatives. For instance, certain synthetic nicotinonitrile derivatives incorporating a methoxy group have been evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. worldnewsnaturalsciences.comresearchgate.net These studies establish a precedent for the antimicrobial potential of the pyridine nucleus, suggesting that the unique combination of the pyridine ring and the methoxybenzyl moiety in this compound could confer biologically active properties.

Derivatives of 1,10-phenanthroline, which also feature a nitrogenous heterocyclic structure, have been functionalized with a 2-methoxybenzyl group to create compounds like (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium bromide. This specific derivative has shown notable in vitro antifungal activity against Candida albicans, including both fungistatic and fungicidal effects. The mechanism of action is believed to involve the disruption of the fungal cell membrane. The structural similarity, particularly the presence of the N-(2-methoxybenzyl) group, suggests a potential avenue for the antimicrobial investigation of this compound.

Further research is necessary to isolate and quantify the specific antibacterial and antifungal spectrum of this compound. Such studies would typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of clinically relevant microorganisms.

Contribution to Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is an emerging area of interest, though detailed research findings are not yet widely published. The inherent properties of the pyridine and methoxybenzyl components suggest its potential as a valuable building block for novel materials.

In the broader context of polymer chemistry, pyridine-containing monomers are utilized in the synthesis of functional polymers. For example, copolymers based on monomers like 2-methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride have been synthesized and have demonstrated broad-spectrum bactericidal activity. This highlights the potential of incorporating methoxybenzyl and amine functionalities into polymer chains to create materials with specific biological activities.

Furthermore, the nitrogen atom in the pyridine ring of this compound can act as a coordination site for metal ions. This characteristic is fundamental in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide array of applications, including catalysis, gas storage, and sensing. The specific steric and electronic properties endowed by the 2-methoxybenzyl substituent could influence the resulting structure and properties of such materials. While speculative, the potential for this compound to serve as a ligand in the design of functional materials warrants further investigation.

Utility as an Intermediate in Complex Organic Synthesis

The structure of this compound makes it a valuable intermediate for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. The presence of multiple reactive sites—the pyridine ring, the secondary amine, and the methoxy-substituted benzene ring—allows for a variety of chemical transformations.

Pyridine derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals. The 2-aminopyridine moiety is a common scaffold in drug discovery. The N-benzyl group can serve as a protecting group for the amine, which can be removed at a later synthetic stage to allow for further functionalization. Alternatively, the entire this compound unit can be incorporated as a key structural motif in a larger target molecule.

For example, related N-substituted aminopyrimidines are recognized as important subclasses of heterocyclic compounds and are often used as intermediates in the synthesis of biologically active molecules. The synthesis of such compounds often involves nucleophilic aromatic substitution or catalyst-mediated methods.

The general utility of N-amino pyridinium (B92312) salts as bifunctional reagents in organic synthesis has also been explored, showcasing the versatility of the pyridine-nitrogen bond in forming new carbon-nitrogen bonds. While direct examples detailing the use of this compound as an intermediate in the synthesis of a specific complex molecule are not prevalent in current literature, its structural components are analogous to those found in a variety of synthetic strategies for bioactive compounds.

Future Research Directions and Concluding Perspectives

Emerging Synthetic Routes and Sustainable Methodologies for Compound Derivatization

The future synthesis and derivatization of N-(2-Methoxybenzyl)pyridin-2-amine are poised to be revolutionized by green and efficient chemical practices. Traditional methods for creating pyridine (B92270) derivatives are often giving way to more sustainable alternatives that offer higher yields, reduced waste, and milder reaction conditions. nih.govresearchgate.net

Sustainable Synthetic Approaches:

Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green chemistry, often leading to significantly shorter reaction times, cleaner reactions, and improved yields for pyridine derivatives. nih.govacs.org Future work could focus on optimizing microwave-assisted protocols for the derivatization of the this compound core.

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient, allowing for the construction of complex molecules in a single step from multiple starting materials. nih.govacs.org Developing MCRs for novel derivatives of this compound would enhance atomic economy and reduce the environmental impact of their synthesis. nih.govresearchgate.net

Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing area of sustainable chemistry. thieme-connect.comacs.org Metal-free photocatalytic methods, in particular, are desirable for their economic and environmental benefits. thieme-connect.com Research into the photocatalytic functionalization of the pyridine ring or the benzyl (B1604629) group of the target compound could unlock new chemical space. acs.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. acs.orgnih.gov Applying flow chemistry to the synthesis and derivatization of this compound could lead to more efficient and reproducible production of these compounds. acs.org

Future derivatization efforts could focus on modifying both the pyridine and the benzyl rings to tune the compound's electronic and steric properties. This could involve introducing a range of functional groups to create a library of compounds for screening in various applications.

Advanced Spectroscopic and Imaging Applications in Chemical Biology

The inherent fluorescence of the aminopyridine scaffold provides a strong foundation for the development of advanced spectroscopic tools for chemical biology. nih.gov Unsubstituted pyridin-2-amine itself exhibits a high quantum yield, making it an attractive starting point for the design of fluorescent probes. nih.gov

Potential Applications:

Fluorescent Probes: By functionalizing the this compound structure, it is possible to create "smart" probes that exhibit a change in their fluorescent properties upon binding to specific analytes, such as metal ions, anions, or biomolecules. nih.govresearchgate.net For instance, derivatives could be designed to act as ratiometric fluorescent probes for endogenous species like Zn²⁺, which play crucial roles in many biological processes. nih.gov

Bioimaging: The development of novel fluorescent dyes is essential for advancing cellular and molecular imaging. nih.gov Amine-functionalized quantum dots and other nanomaterials are being explored for bioimaging applications. researchgate.net Derivatives of this compound could be developed as fluorescent labels for imaging cells and tissues, potentially offering advantages in terms of photostability and biocompatibility. researchgate.netnih.gov The "click-and-probing" strategy, where a non-fluorescent probe becomes fluorescent upon reacting with a specific target, is a particularly promising area for future development. nih.gov

The methoxy (B1213986) group on the benzyl ring can also be exploited to fine-tune the photophysical properties of these potential probes, influencing their absorption and emission wavelengths.

Development of Novel Catalytic Systems Based on Compound Complexes

The pyridin-2-amine moiety is an excellent ligand for coordinating with a wide range of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper. rsc.org This ability to form stable metal complexes opens up a vast field of research into the development of novel catalytic systems. rsc.org

Future Catalytic Systems:

Homogeneous Catalysis: Complexes of this compound with metals like titanium have the potential to be active catalysts for reactions such as hydroamination. acs.org Iron complexes bearing aminopyridine ligands have been investigated for atom transfer radical polymerization (ATRP). nsf.gov Future research could explore the catalytic activity of various metal complexes of the title compound in a wide array of organic transformations.

Supramolecular Catalysis: The pyridin-2-amine scaffold can be incorporated into larger supramolecular structures, such as molecular cages or gels. researchgate.netmdpi.com These confined environments can mimic enzymatic catalysis, leading to enhanced reaction rates and selectivity. researchgate.netnih.gov Developing supramolecular catalysts based on this compound could provide highly efficient and selective systems for challenging chemical reactions. nih.gov

The steric and electronic properties of the N-(2-methoxybenzyl) group can be systematically varied to fine-tune the catalytic activity and selectivity of the resulting metal complexes.

Computational Design and Predictive Modeling for Enhanced Properties and Novel Applications

Computational chemistry provides powerful tools to guide the rational design of new molecules with desired properties, saving significant time and resources in the laboratory.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or other properties. researchgate.netnih.govresearchgate.net By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. uobasrah.edu.iq

Density Functional Theory (DFT): DFT calculations can be used to investigate the conformational preferences, electronic structure, and reactivity of molecules. researchgate.net For this compound and its derivatives, DFT can help to understand the rotational barriers around key bonds and predict their spectroscopic properties. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with other molecules, such as proteins or other biological targets. mdpi.comnih.gov For potential drug candidates based on the this compound scaffold, MD simulations can be used to predict their binding modes and affinities to target proteins.

By integrating these computational approaches, researchers can accelerate the discovery and development of novel derivatives of this compound with enhanced properties for a wide range of applications, from materials science to medicinal chemistry.

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign peaks to distinguish methoxy (-OCH₃), aromatic protons, and amine NH. For example, the methoxy group typically resonates at δ 3.7–3.9 ppm .

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions in dimeric structures) and confirm stereochemistry. highlights R₂²(8) ring motifs in similar compounds via intermolecular H-bonding .

How does this compound participate in oxidation or substitution reactions?

Q. Basic

- Oxidation : Forms N-oxide derivatives using H₂O₂ or KMnO₄ in aqueous/organic solvents. Monitor reaction progress via TLC or LC-MS .

- Substitution : Reacts with electrophiles (e.g., alkyl halides) in polar aprotic solvents (DMSO, DMF) to generate N-alkylated derivatives. Steric hindrance from the methoxy group may slow reactivity .

What are the challenges in synthesizing this compound, and how can byproduct formation be mitigated?

Q. Advanced

- Byproducts : Imine intermediates (e.g., N-(2-pyridylmethyl)-2-pyridylmethanimine) may form during condensation. observed significant byproducts in analogous syntheses, requiring Biotage® column purification .

- Mitigation : Optimize stoichiometry (excess 2-aminopyridine), use scavengers (molecular sieves for water removal), or employ flow chemistry for better control .

How does this compound function as a ligand in transition-metal catalysis?

Advanced

The pyridyl and methoxy groups act as electron donors, stabilizing metal centers (e.g., Cu, Pd) in cross-coupling or oxidation reactions. For example:

- Cu(I) complexes : Catalyze azide-alkyne cycloadditions.

- Pd(II) complexes : Enable C–N bond formation in Buchwald-Hartwig reactions.

Characterize metal-ligand ratios via Job’s plot analysis and monitor catalytic efficiency using GC-MS .

How can researchers resolve contradictions in reported synthetic yields or spectral data?

Q. Advanced

- Case study : reports 73% yield for a similar compound using Cp₂TiCl₂/Zn, while achieved 47% with NaBH₄. Differences arise from reductant strength and imine stability.

- Resolution : Perform controlled experiments varying reductants and analyze intermediates via in-situ IR or NMR .

What role does the methoxy group play in the compound’s stability and reactivity?

Q. Advanced

- Steric effects : The ortho-methoxy group hinders rotation around the C–N bond, stabilizing specific conformers.

- Electronic effects : Electron-donating methoxy group enhances aromatic ring electron density, affecting nucleophilic substitution rates. Validate via DFT calculations (e.g., HOMO-LUMO gaps) .

How is this compound utilized in biological assays, and what are its limitations?

Q. Advanced

- Antibiotic studies : Acts as a scaffold for hydroxylamine derivatives targeting bacterial enzymes ().

- Limitations : Poor solubility in aqueous media may require formulation with cyclodextrins or PEGylation. Assess bioavailability via logP measurements and cell permeability assays .

What strategies optimize crystallization for X-ray analysis of this compound derivatives?

Q. Advanced

- Solvent selection : Use ethanol/ether mixtures for slow evaporation ().

- Temperature control : Crystallize at 4°C to minimize thermal disorder.

- Additives : Introduce co-crystallization agents (e.g., succinic acid) to stabilize H-bond networks .

How do substituents on the pyridine ring influence the compound’s coordination chemistry?

Q. Advanced

- Electron-withdrawing groups (e.g., NO₂): Reduce ligand basicity, weakening metal binding.

- Electron-donating groups (e.g., CH₃): Enhance σ-donation, stabilizing high-oxidation-state metals. Test via UV-Vis titration with metal salts (e.g., FeCl₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.